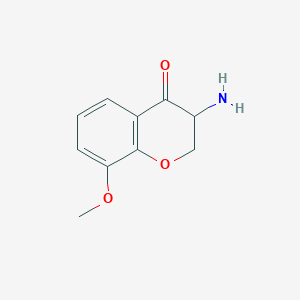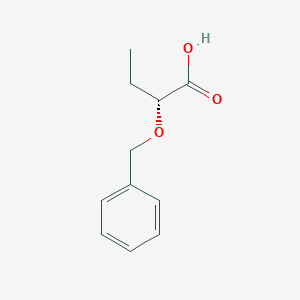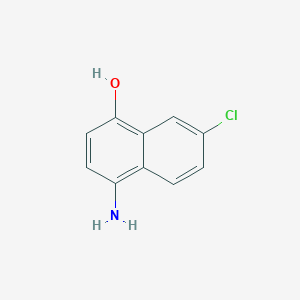
5-Fluoro-2-oxoindoline-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-2-oxoindoline-7-carboxylic acid is a synthetic organic compound belonging to the oxindole family Oxindoles are a class of heterocyclic compounds that have a wide range of biological activities and are used in various pharmaceutical applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-oxoindoline-7-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-fluoroindole.
Oxidation: The 5-fluoroindole is then oxidized to form 5-fluoro-2-oxoindole.
Carboxylation: The final step involves the carboxylation of 5-fluoro-2-oxoindole to yield this compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include:
Catalytic Oxidation: Using catalysts to enhance the oxidation step.
High-Pressure Carboxylation: Employing high-pressure conditions to improve the efficiency of the carboxylation step.
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoro-2-oxoindoline-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of more oxidized derivatives.
Reduction: Formation of 5-fluoro-2-hydroxyindoline-7-carboxylic acid.
Substitution: Formation of various substituted oxindole derivatives.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-2-oxoindoline-7-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 5-Fluoro-2-oxoindoline-7-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to these targets, leading to increased biological activity. The compound may inhibit enzymes by binding to their active sites, thereby blocking their catalytic functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluoroindole: Lacks the oxo and carboxylic acid groups.
2-Oxoindoline-7-carboxylic acid: Lacks the fluorine atom.
5-Fluoro-2-oxoindole: Lacks the carboxylic acid group.
Uniqueness
5-Fluoro-2-oxoindoline-7-carboxylic acid is unique due to the presence of both the fluorine atom and the carboxylic acid group, which confer enhanced biological activity and stability compared to similar compounds.
Eigenschaften
Molekularformel |
C9H6FNO3 |
|---|---|
Molekulargewicht |
195.15 g/mol |
IUPAC-Name |
5-fluoro-2-oxo-1,3-dihydroindole-7-carboxylic acid |
InChI |
InChI=1S/C9H6FNO3/c10-5-1-4-2-7(12)11-8(4)6(3-5)9(13)14/h1,3H,2H2,(H,11,12)(H,13,14) |
InChI-Schlüssel |
YUYYRCQYBDEEAY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C(=CC(=C2)F)C(=O)O)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,7-dimethyl-1H-imidazo[4,5-f]quinoline](/img/structure/B11901635.png)
![2,7-Diazaspiro[4.4]nonane, 2-(5-isoxazolyl)-](/img/structure/B11901646.png)


![[(5-Methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B11901658.png)

![2H-Naphtho[1,2-b][1,4]oxazin-3(4H)-one](/img/structure/B11901671.png)
![3-Propionylpyrazolo[1,5-a]pyridine-5-carbonitrile](/img/structure/B11901679.png)


![7-Amino-5-isopropylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B11901689.png)
![2-Cyclopropylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B11901698.png)

